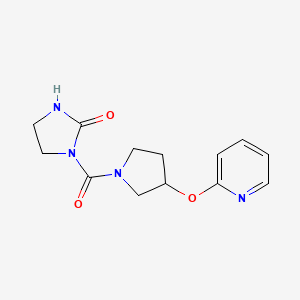
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a pyridin-2-yloxy group, and an imidazolidin-2-one moiety
Mechanism of Action
Target of Action
The primary target of 1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is Prolyl endopeptidase . Prolyl endopeptidase is an enzyme that plays a crucial role in the metabolism of proline-containing peptides, and it has been implicated in mental disorders such as schizophrenia and mania .
Mode of Action
It is believed to interact with its target, prolyl endopeptidase, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely to impact pathways involving proline-containing peptides . These peptides play various roles in cellular function and signaling, and alterations in their metabolism can have significant downstream effects.
Result of Action
Given its target, it may influence the metabolism of proline-containing peptides, potentially affecting various cellular functions and signaling pathways .
Preparation Methods
The synthesis of 1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Pyridin-2-yloxy Group:
Formation of Imidazolidin-2-one Moiety: The final step involves the formation of the imidazolidin-2-one ring, which can be achieved through cyclization reactions involving urea derivatives.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Comparison with Similar Compounds
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Imidazolidin-2-one Derivatives: Compounds with the imidazolidin-2-one moiety but different attached groups.
Pyridin-2-yloxy Compounds: Molecules featuring the pyridin-2-yloxy group with different core structures.
The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-12-15-6-8-17(12)13(19)16-7-4-10(9-16)20-11-3-1-2-5-14-11/h1-3,5,10H,4,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSNWKLDVOVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)
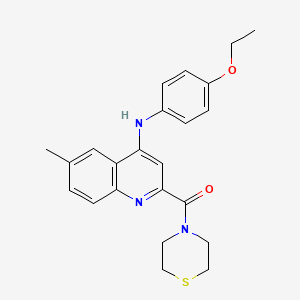
![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2813509.png)
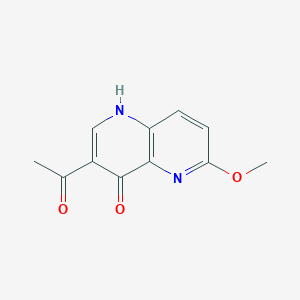
![N-(cyanomethyl)-2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2813516.png)

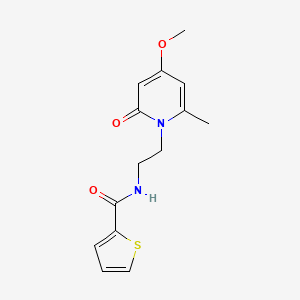
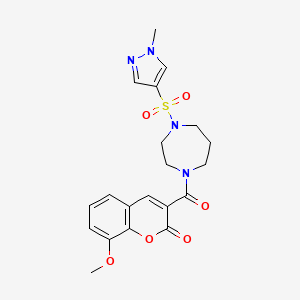
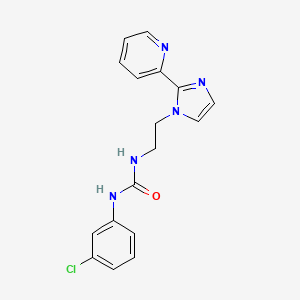
![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2813521.png)
![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)
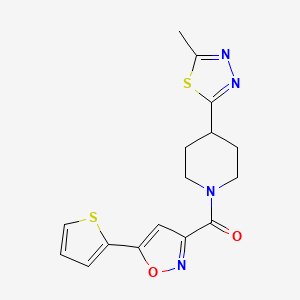
![1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2813524.png)

